molecular formula C10H12FN3Na3O15P3 B12422867 T-705RTP (sodium)

T-705RTP (sodium)

Cat. No.: B12422867
M. Wt: 595.10 g/mol
InChI Key: CFMWUTASDBAFHM-WWLFAJFDSA-K
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Description

Overview of Nucleoside and Nucleotide Analogs in Antiviral Development

Nucleoside and nucleotide analogs represent a cornerstone of antiviral therapy. nih.govwisdomlib.org These synthetic molecules are structurally similar to the natural nucleosides (a nucleobase linked to a sugar) and nucleotides (a nucleoside linked to one or more phosphate (B84403) groups) that constitute the fundamental units of DNA and RNA. azolifesciences.comnih.gov The central principle behind their therapeutic effect lies in their ability to be mistaken by viral enzymes for their natural counterparts. nih.govnumberanalytics.com

Once inside a host cell, nucleoside analogs are metabolically converted, through a process of phosphorylation, into their active triphosphate forms. nih.gov Both these activated nucleoside analogs and synthetically prepared nucleotide analogs can then interact with viral polymerases—the enzymes responsible for replicating the virus's genetic material. This interaction can disrupt viral replication through several mechanisms, including:

Chain Termination: The analog, once incorporated into the growing DNA or RNA strand, can prevent the addition of further nucleotides, effectively halting the replication process. azolifesciences.comnumberanalytics.com

Competitive Inhibition: The analog can compete with natural nucleoside triphosphates for the active site of the viral polymerase, thereby inhibiting the enzyme's function.

Viral Mutagenesis: The incorporation of these analogs can lead to errors in the newly synthesized viral genome, a phenomenon known as lethal mutagenesis, which results in non-viable viral progeny. numberanalytics.com

The success of this class of drugs is underscored by the numerous approved therapies for a range of viral infections, including those caused by the human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis B and C viruses. wisdomlib.orgazolifesciences.comnumberanalytics.com

Contextualization of T-705RTP (Sodium) within Antiviral Compound Classes

T-705RTP (sodium), the active metabolite of favipiravir (B1662787) (also known as T-705), is classified as a purine (B94841) nucleotide analog. nih.govresearchgate.net The prodrug, favipiravir, is a nucleobase analog that, upon entering a cell, undergoes phosphoribosylation to form T-705 ribofuranosyl 5'-triphosphate (T-705RTP). researchgate.netmedchemexpress.com This conversion is a critical step for its antiviral activity, as T-705RTP is the molecule that directly interacts with the viral machinery.

The structure of T-705RTP mimics that of the natural purine nucleoside triphosphates, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govnih.gov This structural similarity allows it to be recognized by the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. nih.gov

The primary mechanism of action of T-705RTP is the selective inhibition of viral RdRp. nih.gov Enzyme kinetic studies have revealed that T-705RTP competitively inhibits the incorporation of ATP and GTP into the nascent viral RNA chain. nih.govnih.gov In contrast, its inhibitory effect on the incorporation of the pyrimidine (B1678525) nucleotides, uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), is noncompetitive or of a mixed type. nih.govnih.gov

Table 1: Inhibitory Mechanism of T-705RTP on Influenza Virus RdRp

Natural Nucleotide Inhibition Type
Adenosine Triphosphate (ATP) Competitive
Guanosine Triphosphate (GTP) Competitive
Uridine Triphosphate (UTP) Noncompetitive
Cytidine Triphosphate (CTP) Mixed-type

Furthermore, research has demonstrated that a single molecule of T-705RTP can be incorporated into the growing viral RNA strand. nih.gov While this incorporation does not always cause immediate chain termination, it does inhibit the subsequent addition of nucleotides, thereby impeding viral replication. nih.govnih.gov Some studies also suggest that the incorporation of T-705RTP can lead to lethal mutagenesis, further contributing to its antiviral effect. nih.gov

Historical Perspectives on Ribofuranosyl Triphosphate Inhibitors

The development of ribofuranosyl triphosphate inhibitors is rooted in the broader history of nucleoside analog research, which began in the mid-20th century. numberanalytics.com Early examples of nucleoside analogs, such as idoxuridine (B1674378) and vidarabine, were developed in the 1950s and 1960s and laid the groundwork for this therapeutic strategy. numberanalytics.com

A significant milestone in the history of ribofuranosyl triphosphate inhibitors was the discovery of ribavirin (B1680618) in 1970. news-medical.net Ribavirin, a synthetic guanosine analog, exhibits broad-spectrum activity against a variety of RNA and DNA viruses. news-medical.netnih.gov Like favipiravir, ribavirin is a prodrug that must be phosphorylated within the host cell to its active triphosphate form, ribavirin triphosphate (RTP). nih.gov

Early research into ribavirin's mechanism of action revealed that RTP competitively inhibits viral RNA polymerases, particularly with respect to ATP and GTP. nih.gov It was also found to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanine (B1146940) nucleotides, leading to a depletion of the intracellular GTP pool. researchgate.net These discoveries were pivotal in establishing the concept of targeting viral polymerases with nucleoside triphosphate analogs as a viable antiviral strategy.

The development of "chain terminators" in the late 1980s, such as the 2',3'-dideoxy nucleosides used to treat HIV, further solidified the importance of nucleoside analogs in antiviral therapy. nih.gov These compounds, by lacking a 3'-hydroxyl group on the sugar moiety, definitively halt the elongation of the nucleic acid chain upon incorporation.

The research and clinical experience with early ribofuranosyl triphosphate inhibitors like ribavirin paved the way for the development of newer agents, including T-705RTP. The understanding of the mechanisms of action, such as competitive inhibition of viral polymerases and induction of lethal mutagenesis, gained from studying these earlier compounds, has been instrumental in the design and evaluation of the current generation of antiviral nucleoside and nucleotide analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN3Na3O15P3

Molecular Weight

595.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN3O15P3.3Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);;;/q;3*+1/p-3/t3-,6-,7-,10-;;;/m1.../s1

InChI Key

CFMWUTASDBAFHM-WWLFAJFDSA-K

Isomeric SMILES

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+].[Na+].[Na+]

Origin of Product

United States

Molecular and Cellular Metabolism of T 705 into T 705rtp Sodium

Prodrug Activation Pathways of T-705 to T-705RTP

The transformation of T-705 into the pharmacologically active T-705RTP involves sequential phosphoribosylation and phosphorylation steps. nih.govresearchgate.net This bioactivation pathway begins with the conversion of the T-705 base into its monophosphate form, which is then further phosphorylated by cellular kinases to the triphosphate derivative. nih.govasm.org

The initial and critical step in the metabolic activation of T-705 is its conversion to T-705 ribofuranosyl monophosphate (T-705RMP). nih.govresearchgate.net This reaction is a phosphoribosylation, catalyzed by the cellular enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govnih.govnih.gov HGPRT facilitates the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to the T-705 base, forming T-705RMP. saudijournals.com Studies have shown that the antiviral activity of T-705 is contingent on the presence of functional HGPRT. nih.govaspetjournals.org

Following its formation, T-705RMP serves as a substrate for host cellular kinases, which catalyze its sequential phosphorylation to the diphosphate (B83284) (T-705RDP) and ultimately the active triphosphate (T-705RTP) forms. nih.govasm.org While the specific kinases responsible for these subsequent phosphorylation steps have not been definitively identified, the process is crucial for generating the active antiviral agent. nih.gov In metabolic studies, the diphosphate intermediate, T-705RDP, is often detected at levels below the limit of quantification, suggesting its rapid conversion to the triphosphate form. nih.gov The accumulation of the final product, T-705RTP, within the cell occurs in a manner dependent on the extracellular concentration of T-705. nih.govmatilda.science

Metabolic Activation Pathway of T-705
StepSubstrateProductKey Enzyme(s)
1. PhosphoribosylationT-705 (Favipiravir)T-705RMPHypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
2. PhosphorylationT-705RMPT-705RDPCellular Kinases
3. PhosphorylationT-705RDPT-705RTPCellular Kinases

The role of HGPRT in the activation of T-705 is fundamental. saudijournals.com Experiments using Madin-Darby canine kidney (MDCK) cells deficient in HGPRT demonstrated a loss of the anti-influenza activity of T-705. researchgate.netnih.gov This dependency was further confirmed in human embryonic kidney 293T cells where specific gene knockdown of HGPRT also negated the drug's antiviral effect. nih.govaspetjournals.org Conversely, knockdown of other enzymes involved in nucleotide salvage pathways, such as adenine (B156593) phosphoribosyltransferase (APRT), did not alter the antiviral activity of T-705, highlighting the specific and essential role of HGPRT in the initial metabolic step. researchgate.netnih.govaspetjournals.org

Kinetic Parameters of Human HGPRT with T-705 and Related Compounds
SubstrateKm(app) (mM)Reference
T-7056.4 nih.govsemanticscholar.org
T-1105 (de-fluoro analog)4.1 nih.govsemanticscholar.org

Enzymatic Conversion Dynamics

Research Methodologies for Metabolic Analysis of T-705RTP

The study of the intracellular conversion of T-705 to its active form, T-705RTP, relies on sophisticated analytical techniques capable of detecting and quantifying this metabolite within complex biological matrices. Researchers employ various methodologies to understand the pharmacokinetics of T-705 phosphorylation.

Chromatographic Techniques for Metabolite Detection (e.g., SAX HPLC, LC-MS/MS)

Chromatographic methods are fundamental to the separation and detection of T-705RTP from other cellular components.

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC): A robust method for studying the formation of T-705RTP in both uninfected and virus-infected cells involves SAX-HPLC coupled with ultraviolet (UV) spectrophotometry. nih.gov This technique is effective due to the distinct UV absorbance profile of the T-705 molecule. nih.gov In this method, T-705RTP is separated from crude cell extracts. nih.gov While T-705RTP may co-migrate with naturally occurring nucleotides like adenosine (B11128) triphosphate (ATP) on the SAX column, their different UV absorbance spectra allow for distinct detection. nih.gov T-705RTP can be detected at a wavelength of 360 nm, where ATP does not show absorbance, thus preventing interference. nih.gov This favorable characteristic allows for studies to be conducted without the need for radioactive T-705, which reduces costs and facilitates more rapid sample analysis. nih.gov In typical analyses, T-705RTP has been observed to elute at approximately 26 to 62 minutes, depending on the specific method parameters. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a highly sensitive and specific quantification of T-705RTP, LC-MS/MS methods have been developed. This approach is crucial for characterizing the pharmacokinetics of T-705RTP in human cells, such as peripheral blood mononuclear cells (PBMCs). nih.gov The methodology involves isolating the PBMCs, lysing the cells, and precipitating cellular components to extract the metabolite. nih.gov The resulting supernatant can be further purified using techniques like weak anion exchange solid-phase extraction before analysis. nih.gov LC-MS/MS offers high precision and accuracy and has been successfully used to analyze T-705RTP concentrations in patient samples. nih.gov

Quantitative Assessment of Intracellular T-705RTP Accumulation in Cell Cultures

The quantification of T-705RTP within cells is essential to understand the efficiency of its metabolic activation. Studies using Madin-Darby canine kidney (MDCK) cells have provided detailed insights into this process. When uninfected MDCK cells are exposed to T-705, there is a rapid and concentration-dependent accumulation of intracellular T-705RTP. nih.gov

Research has shown that the concentration of T-705RTP approaches its maximum level by 9 hours of exposure to the parent compound. nih.govmatilda.science Following the removal of extracellular T-705, the intracellular levels of T-705RTP decline, with a calculated catabolic half-life of approximately 5.6 hours. nih.govmatilda.science

Table 1: Time Course of T-705RTP Accumulation in Uninfected MDCK Cells

This interactive table summarizes the accumulation of T-705RTP over time at different extracellular concentrations of T-705.

Time (Hours) T-705RTP (pmol/10^6 cells) at 10 µM T-705 T-705RTP (pmol/10^6 cells) at 100 µM T-705
1 ~5 ~25
3 ~10 ~75
6 ~15 ~150
9 ~20 ~200
12 ~20 ~200

Data is estimated from graphical representations in cited literature. nih.gov

Influence of Extracellular T-705 Concentrations on T-705RTP Levels

The amount of T-705RTP formed inside cells is directly correlated with the concentration of T-705 present in the extracellular environment. A study conducted on uninfected MDCK cells over a 24-hour period demonstrated a linear relationship between the extracellular T-705 concentration and the intracellular levels of T-705RTP when the data was plotted on a logarithmic scale. nih.gov

For instance, an extracellular T-705 concentration of 1 µM resulted in approximately 3 pmol of T-705RTP per 10^6 cells. nih.govmatilda.science At the higher end of the tested range, a 1000 µM extracellular concentration led to the accumulation of about 320 pmol of T-705RTP per 10^6 cells. nih.govmatilda.science This concentration-dependent accumulation highlights a key aspect of T-705's intracellular metabolism. nih.gov

Table 2: Concentration-Dependent Accumulation of T-705RTP in MDCK Cells after 24 hours

This interactive table illustrates the relationship between the extracellular concentration of T-705 and the resulting intracellular concentration of T-705RTP.

Extracellular T-705 (µM) Intracellular T-705RTP (pmol/10^6 cells)
1 ~3
10 ~22
100 ~90
1000 ~320

Data derived from cited literature. nih.gov

Mechanism of Action of T 705rtp Sodium at the Molecular Level

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

T-705RTP directly interacts with the viral RdRp, the crucial enzyme for viral genome replication and transcription. asm.orgasm.org This interaction leads to a potent and selective inhibition of the polymerase's enzymatic activity. nih.govnih.gov

Biochemical assays have demonstrated that T-705RTP directly inhibits the RdRp activity of influenza virus in a dose-dependent manner. asm.orgplos.org Studies have shown that increasing concentrations of T-705RTP lead to a progressive inhibition of viral RNA synthesis. plos.org This direct inhibitory effect is a key component of its antiviral action. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, for T-705RTP against influenza virus RdRp has been determined to be in the low micromolar range, indicating its potency. nih.govplos.org For instance, in a labeled GTP incorporation assay with approximately 1 μM GTP, the IC50 of T-705RTP was 0.360 μM. nih.gov

The inhibitory action of T-705RTP on viral RdRp is primarily achieved through competitive antagonism with natural purine (B94841) nucleoside triphosphates, specifically adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govnih.govresearchgate.net This means that T-705RTP vies with ATP and GTP for binding to the active site of the viral polymerase. plos.orgasm.org In contrast, its inhibitory effect on the incorporation of pyrimidine (B1678525) nucleoside triphosphates, cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP), is noncompetitive or of a mixed type. nih.govnih.govresearchgate.net This competitive interaction with purine nucleotides is a defining characteristic of its mechanism. asm.orgoup.com

Enzyme kinetic studies using Lineweaver-Burk plots have provided quantitative insights into the competitive inhibition of T-705RTP. These analyses have determined the inhibition constants (Ki) of T-705RTP for the incorporation of ATP and GTP. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value signifies a stronger inhibition. Research has shown that T-705RTP competitively inhibits the incorporation of ATP and GTP with Ki values of 7.72 μM and 1.56 μM, respectively. nih.govimmune-system-research.comglpbio.com The stronger inhibition versus GTP is also reflected in the IC50 values, which are significantly lower when competing against GTP compared to UTP. nih.gov

Table 1: Enzyme Kinetic Data for T-705RTP Inhibition of Influenza Virus RdRp

Parameter Value Competing Nucleotide Reference
IC50 2.9 ± 0.14 µM GTP (1 µM) plos.org
IC50 0.360 µM GTP (~1 µM) nih.gov
Ki 1.56 µM GTP nih.govimmune-system-research.comglpbio.com
Ki 7.72 µM ATP nih.govimmune-system-research.comglpbio.com
Ki 11.3 µM CTP (Mixed-type) nih.govimmune-system-research.comglpbio.com

The competitive inhibition of ATP and GTP incorporation by T-705RTP stems from the viral RdRp recognizing it as a purine analog. nih.govnih.govresearchgate.net The chemical structure of T-705, with its carboxamide group, allows it to mimic the purine bases guanine (B1146940) and adenine (B156593). oup.comfrontiersin.org This molecular mimicry enables T-705RTP to effectively compete with the natural purine nucleoside triphosphates for the active site of the viral polymerase. plos.orgasm.org This recognition as an ambiguous nucleotide, acting as both a guanosine and an adenosine analog, is a critical aspect of its broad-spectrum antiviral activity against various RNA viruses. plos.org

Competitive Antagonism with Natural Nucleoside Triphosphates (ATP and GTP)

Impact on Viral RNA Synthesis and Fidelity

Beyond competitively inhibiting the RdRp, T-705RTP also directly affects the process of viral RNA synthesis by being incorporated into the nascent RNA strand. nih.govnih.govplos.org This incorporation has significant consequences for the elongation of the viral RNA and the fidelity of the replication process.

Mechanism of Ambiguous Base-Pairing and Misincorporation

A cornerstone of T-705RTP's antiviral activity is its capacity for ambiguous base-pairing, leading to its misincorporation into the nascent viral RNA strand. plos.orgnih.gov This molecular mimicry is a key feature that disrupts the fidelity of viral replication.

Recognition as Guanosine and Adenosine Analog

Extensive biochemical analyses have conclusively demonstrated that viral RNA polymerases recognize T-705RTP as a mimic of both guanosine and adenosine nucleotides. plos.orgnih.govcrie.ru This recognition allows it to compete with the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), for incorporation into the growing RNA chain. researchgate.netnih.gov This competitive inhibition has been observed in studies with various viruses, including influenza virus and norovirus. researchgate.netasm.org The rotating carboxamide group on the base of T-705 is thought to contribute to its ability to mimic both guanine and adenine, facilitating its ambiguous base-pairing properties. nih.govfrontiersin.org

Enzyme kinetic studies have quantified the efficiency with which T-705RTP is incorporated. For instance, with influenza A virus polymerase, the discrimination against T-705RTP compared to its natural counterparts, GTP and ATP, was found to be relatively low, approximately 19-fold and 30-fold, respectively. plos.orgnih.govnih.gov This low level of discrimination underscores its high substrate efficiency, enabling its frequent incorporation into the viral RNA. plos.orgnih.gov This ambiguous base-pairing with both cytosine and uridine on the template strand is a critical step leading to the downstream effects of the compound. mdpi.comchemrxiv.orgresearchgate.net

Effects on RNA Strand Extension

Once incorporated into the viral RNA, the monophosphate form of T-705 (T-705RMP) exerts significant effects on the subsequent elongation of the RNA strand. These effects are nuanced and differ from the immediate chain termination seen with some other nucleotide analogs. plos.orgnih.gov

Delayed Primer Extension following Single Incorporation

The incorporation of a single T-705RMP molecule into the nascent RNA does not immediately halt RNA synthesis. plos.orgnih.govasm.org Instead, it acts as a "leaky" or non-immediate chain terminator, causing a delay or slowdown in the subsequent addition of nucleotides. nih.govnih.govresearchgate.net This allows for the potential synthesis of full-length, albeit mutated, viral genomes. nih.gov This characteristic is crucial for its mutagenic effect, as immediate chain termination would prevent the propagation of mutations throughout the viral population. plos.orgplos.org Studies have shown that despite the presence of a 3'-OH group, which is necessary for the formation of the phosphodiester bond, the unnatural base of T-705RTP likely alters the conformation of the active site, thereby impeding the efficient addition of the next nucleotide. nih.govnih.govebi.ac.uk

Induction of Lethal Mutagenesis in Viral Genomes

The ability of T-705RTP to be incorporated into viral RNA without causing immediate chain termination is the foundation for its most significant antiviral mechanism: the induction of lethal mutagenesis. nih.govmdpi.comnih.gov This process, also known as "error catastrophe," drives the viral population to extinction by overwhelming it with deleterious mutations. asm.orgnih.gov

Increased Viral Mutation Frequency

Treatment with the parent compound of T-705RTP, favipiravir (B1662787), has been shown to significantly increase the mutation frequency in the genomes of various RNA viruses, including influenza virus and norovirus. nih.govnih.govelifesciences.org This increase in mutations is dose-dependent. nih.gov The ambiguous base-pairing of T-705RTP is the direct cause of this hypermutation. researchgate.net Specifically, its incorporation leads to an enrichment of G-to-A and C-to-U (or C-to-T in the context of DNA sequencing) transversion mutations in the viral genome. crie.runih.govmdpi.com The G-to-A mutations are thought to occur during positive-strand RNA synthesis, while C-to-U mutations arise from incorporation during negative-strand synthesis. nih.gov This specific mutational bias provides strong evidence for the direct mutagenic activity of the compound. researchgate.netnih.gov The accumulation of these mutations throughout the viral genome ultimately generates a nonviable viral phenotype, leading to a reduction in specific virus infectivity and eventual viral clearance. nih.govelifesciences.orgcore.ac.uk

Interactive Data Table: Impact of T-705 on Viral Mutation Frequency

VirusExperimental SystemObserved Effect on Mutation RatePredominant Mutation TypesReference
Influenza A (H1N1)In vitro cell cultureSignificant increaseG→A and C→T nih.gov
Influenza VirusIn vitro cell culture2-fold higher than ribavirin (B1680618)G→A and C→U nih.govmdpi.com
NorovirusIn vivo mouse modelIncreased mutation frequenciesA→G and U→C asm.orgelifesciences.org
Hepatitis C VirusIn vitro cell cultureSignificant increasesG→A and C→U core.ac.uk

Generation of Non-Viable Viral Phenotypes

The incorporation of T-705 ribofuranosyl triphosphate (T-705RTP) into the viral RNA genome is a critical step in its antiviral mechanism, leading to a process known as lethal mutagenesis. egms.de This mechanism results in the production of viral progeny that are no longer capable of sustaining an infection. egms.denih.gov Studies on influenza A viruses have demonstrated that treatment with T-705, the prodrug of T-705RTP, drives the accumulation of mutations, such as guanosine to adenine (G→A) and cytosine to uracil/thymine (C→U/T) transitions, throughout the viral genome. nih.govmdpi.com This high rate of mutation overwhelms the virus's limited or absent proofreading and repair machinery. upol.cz The accumulation of these mutations across numerous genes ultimately leads to the generation of a nonviable viral phenotype. nih.govresearchgate.net

Relationship between Mutation Rate and Viral Infectivity

For instance, in studies with influenza A (H1N1) viruses, T-705 treatment led to a significant increase in G→A and C→T nucleotide mutations. nih.gov Specifically, a 9-fold increase in G→A transitions was observed in the A/Brisbane/59/2007 strain and a 5-fold increase in the A/New Jersey/15/2007 strain. nih.gov Similarly, for hepatitis C virus (HCV), T-705 was found to be a potent mutagenic agent, causing an excess of G→A and C→U transitions in the viral RNA. plos.org This accumulation of mutations resulted in a significant decrease in HCV infectivity at concentrations well below the cytotoxic level of the drug. plos.org After five passages with T-705, the HCV population was driven to extinction. plos.org

This small increase in the mutation rate leads to a disproportionately large reduction in viral infectivity because the mutations accumulate across many essential genes, leading to non-functional proteins and ultimately, nonviable virus particles. researchgate.net

Table 1: Effect of T-705 Treatment on Influenza A Virus Mutation Frequency and Infectivity

Virus StrainTreatmentMutation Frequency (mutations per 10,000 nt)Change in Specific InfectivityReference
Influenza A/Denmark/524/2009 (H1N1)Mock-treated~2.5- researchgate.net
Influenza A/Denmark/524/2009 (H1N1)T-705 (10 µM)~7.5Significantly Reduced researchgate.net
Seasonal H1N1T-705Significant increase in G→A and C→T mutationsSignificantly Decreased nih.govnih.gov
2009 Pandemic H1N1T-705Significant increase in G→A mutationSignificantly Decreased nih.govnih.gov

Specificity and Selectivity for Viral vs. Host Polymerases

The efficacy of a nucleoside analog inhibitor like T-705RTP depends on its ability to selectively target the viral polymerase over host cellular polymerases. mdpi.comupol.cz T-705RTP demonstrates this selectivity by acting as a competitive inhibitor of both ATP and GTP for the viral RNA-dependent RNA polymerase (RdRp), effectively being recognized as a purine nucleotide analog. researchgate.netresearchgate.net This selective inhibition of the viral RdRp prevents the transcription and replication of the viral genome. mdpi.com The domains of RdRp are conserved across many RNA viruses but are not present in human cells, making it an attractive target for antiviral drugs. mdpi.com Furthermore, T-705 monophosphate (T-705RMP) has been shown to have a significantly weaker inhibitory effect on cellular inosine (B1671953) monophosphate dehydrogenase (IMPDH) compared to ribavirin monophosphate, indicating a higher specificity for viral targets and a lower potential for host cell cytotoxicity. acs.orgasm.org

Discrimination against Host Cellular RNA Polymerases (e.g., Human Mitochondrial RNA Polymerase)

While T-705RTP shows selectivity for viral RdRp, its discrimination against host polymerases is not absolute. Studies have evaluated its interaction with human mitochondrial RNA polymerase (HMRP), an enzyme known to sometimes recognize antiviral ribonucleotide analogs. asm.orgnih.gov Research on norovirus polymerase showed that T-705RTP displayed low levels of enzyme selectivity, as it was also recognized as a substrate by HMRP. asm.orgnih.govasm.org

However, the level of misincorporation by host polymerases appears to be significantly lower than that by viral polymerases. For example, studies with influenza virus showed that T-705 did not inhibit host cellular DNA polymerases α, β, or γ even at high concentrations. usu.edu The toxicity of antiviral nucleoside analogs often arises when they are recognized as substrates by human nucleic acid polymerases. acs.org The relatively low cytotoxicity of T-705 suggests a functional level of discrimination against host polymerases, including mitochondrial ones. acs.org Interestingly, research has shown that modifying the T-705RTP structure, such as with a 2′-C-methyl substitution, can increase the level of discrimination by the human mitochondrial enzyme. asm.orgnih.govscience.gov

Antiviral Efficacy of T 705rtp Sodium Against Rna Viruses Research Context

Broad-Spectrum Activity Against Diverse RNA Virus Families

T-705RTP exhibits robust and selective inhibitory activity against the RNA polymerase of influenza viruses A, B, and C. nih.govasm.org It functions as a purine (B94841) nucleotide analog, competitively inhibiting the incorporation of ATP and GTP into the viral RNA, which ultimately terminates strand extension. nih.govasm.org This mechanism is distinct from other anti-influenza drugs like neuraminidase inhibitors or M2 ion channel blockers. nih.govnih.gov

Research has demonstrated that T-705 is effective against a wide range of influenza virus strains, including those resistant to existing antiviral medications such as oseltamivir (B103847) and amantadine. nih.govnih.govnih.gov In vitro studies using Madin-Darby canine kidney (MDCK) cells have established its potent activity, with 50% effective concentrations (EC50) ranging from 0.014 to 0.55 μg/ml for various influenza strains. nih.govnih.gov The compound has also proven effective against highly pathogenic avian influenza A (H5N1) viruses, protecting mice from lethal infection. nih.govnih.govresearchgate.net

The inhibitory action of T-705RTP is highly selective for the viral RNA polymerase. For instance, its 50% inhibitory concentration (IC50) for influenza virus RdRp is 0.341μM, whereas for human DNA polymerase α, β, or γ, no significant inhibition is observed even at concentrations of 1,000 μM. nih.gov Similarly, the IC50 for human RNA polymerase II is 905 μM, indicating a high degree of selectivity for the viral enzyme. nih.gov

T-705RTP has demonstrated inhibitory effects on norovirus replication in vitro. nih.gov Studies using murine norovirus as a model have shown that the compound's antiviral activity coincides with the onset of viral RNA synthesis, suggesting the viral RNA polymerase is the target. Biochemical evaluations have revealed that T-705RTP inhibits both human and mouse norovirus RNA polymerases, with 50% inhibitory concentrations (IC50) in the low micromolar range. nih.gov The mechanism of inhibition involves competition with ATP and GTP during both the initiation and elongation steps of RNA synthesis. nih.govnii.ac.jp Unlike some other nucleoside analogs, T-705RTP does not cause immediate chain termination of the norovirus RNA. nih.gov

T-705RTP shows significant efficacy against members of the Bunyaviridae and Arenaviridae families, which include several viruses that cause severe hemorrhagic fevers. nih.govnih.gov In vitro studies have determined the 50% effective concentrations (EC50) of the parent compound, T-705, against a panel of these viruses. For bunyaviruses such as La Crosse, Punta Toro, Rift Valley fever, and sandfly fever viruses, the EC50 values ranged from 32 to 191 μM. nih.govnih.gov Against arenaviruses, including Junin, Pichinde, and Tacaribe viruses, T-705 was more potent, with EC50 values in the range of 5.1 to 6 μM. nih.govnih.gov Further research has confirmed its robust activity against highly pathogenic arenaviruses like Guanarito, Machupo, and Junin viruses. nih.govumt.edu The mechanism is believed to involve the inhibition of the viral RNA-dependent RNA polymerase, disrupting an early or intermediate stage of viral replication. nih.govusu.edu

The antiviral activity of T-705RTP extends to the Flaviviridae family. asm.orgasm.org Research has indicated its effectiveness against viruses such as Yellow Fever Virus (YFV), West Nile Virus, and Dengue Virus. nih.govnih.govresearchgate.net In a hamster model of YFV infection, T-705 treatment conferred a survival benefit. nih.gov Molecular docking simulations have suggested that T-705RTP exhibits a high binding affinity with the RNA-dependent RNA polymerase (RdRp) domain of the NS5 protein for all four serotypes of the Dengue virus, indicating its potential to inhibit viral replication. scirp.org

T-705RTP has demonstrated a broad range of activity against several other significant RNA virus families.

Filoviruses: Research has shown that T-705 inhibits Ebola virus infection in cell culture and provided 100% protection in an Ebola virus-infected mouse model. researchgate.net

Alphaviruses: T-705 is active against alphaviruses, including Western equine encephalitis virus. nih.govnih.gov

Paramyxoviruses: In vitro studies have confirmed the efficacy of T-705 against a broad panel of paramyxoviruses, including both human and avian strains. The 90% effective concentration (EC90) values were found to be between 8 and 40 μM. nih.gov Polymerase activity assays have pointed to a specific inhibitory effect on the human metapneumovirus (HMPV) polymerase. nih.govkuleuven.be

T-705RTP effectively inhibits the replication of Chikungunya virus (CHIKV), an alphavirus. nih.govmdpi.com Metabolic labeling experiments have confirmed that T-705 directly impacts CHIKV RNA synthesis. kuleuven.be The antiviral effect has been observed against various laboratory strains and clinical isolates of the virus. nih.gov Research into resistance mechanisms has identified that a specific mutation (K291R) in the viral RNA-dependent RNA polymerase (nsP4 protein) confers resistance to the compound. kuleuven.benih.govresearchgate.net This finding provides strong evidence that the viral polymerase is the direct molecular target of T-705RTP in the context of an infected cell. kuleuven.be

Studies on Viral Replication and RNA Synthesis Inhibition in Cell Culture Models

In vitro studies are fundamental in elucidating the antiviral properties of T-705RTP, offering a controlled environment to assess its impact on viral replication and RNA synthesis. These models have been instrumental in quantifying the dose-dependent inhibitory effects of the compound, its ability to reduce the production of infectious viral particles, and its comparative potency across a range of RNA virus strains.

The inhibition of viral RNA synthesis by T-705RTP is a key mechanism of its antiviral action. Studies have consistently shown that as the concentration of T-705 increases, there is a corresponding decrease in the number of viral RNA copies produced in infected cells. This dose-dependent relationship highlights the direct impact of the compound on the viral replication machinery.

Research has demonstrated that at concentrations of 50 μM or higher, T-705 can completely halt viral RNA synthesis in influenza virus-infected cells. nih.govasm.orgnih.gov The potency of this inhibition is often quantified using metrics such as the 90% effective concentration (EC90) and the 99% effective concentration (EC99), which represent the concentrations required to reduce viral RNA copy number by 90% and 99%, respectively. For influenza A (H5N1) virus, the EC90 values have been reported to range from 1.3 to 7.7 μM. nih.gov In another study, the EC99 for an influenza virus, corresponding to a 100-fold reduction in viral RNA (vRNA) copy number, was determined to be 13 μM. nih.govasm.org

Dose-Dependent Inhibition of Influenza Virus RNA Synthesis by T-705
ParameterConcentration (μM)Effect on Viral RNA Copy NumberVirus Strain
EC901.3 - 7.790% reductionInfluenza A (H5N1)
EC991399% reduction (100-fold)Influenza A virus
-≥50Complete inhibitionInfluenza A virus

Beyond inhibiting RNA synthesis, T-705RTP effectively reduces the yield of infectious viral particles. This is a critical measure of antiviral efficacy, as it reflects the ability of the compound to prevent the spread of infection to other cells. The reduction in infectious virus yield is also dose-dependent.

At lower concentrations, T-705 not only partially inhibits viral replication but also leads to the production of nonviable viral genomes. nih.gov For instance, in cells exposed to 20 μM of T-705, a 49-fold lower ratio of infectious virus to viral RNA was observed compared to untreated cells, indicating the production of a high quantity of non-infectious viral particles. asm.org More dramatically, at a concentration of 1 μg/mL (approximately 6.4 μM), T-705 has been shown to reduce virus yields by up to 1000 times in both the supernatant and the cells. researchgate.net The 90% effective concentrations (EC90) for virus yield reduction have been determined for several bunyaviruses, further illustrating the broad applicability of T-705. nih.gov

Reduction of Infectious Virus Yield by T-705 in Cell Culture
T-705 ConcentrationObserved Reduction in Infectious VirusVirus Family/Genus
1 μg/mL (~6.4 μM)Up to 1000-fold reduction in virus yieldInfluenza virus
20 μM49-fold lower ratio of infectious virus to vRNAInfluenza virus
3 μM (EC90)90% reduction in virus yieldSandfly fever virus (SFNV)
6 μM (EC90)90% reduction in virus yieldRift Valley fever virus (RVFV)
7 μM (EC90)90% reduction in virus yieldLa Crosse virus (LACV)
20 μM (EC90)90% reduction in virus yieldPunta Toro virus (PTV)

A significant feature of T-705RTP is its broad-spectrum antiviral activity. The potency of T-705 has been evaluated against a wide array of RNA virus strains, with the 50% effective concentration (EC50) being a common metric for comparison. These studies reveal varying degrees of susceptibility among different viruses and even among different strains of the same virus.

For influenza viruses, T-705 has demonstrated potent activity against types A, B, and C, including strains resistant to other antiviral drugs. nih.govnih.govunica.it EC50 values for influenza viruses typically range from 0.014 to 0.55 μg/mL (approximately 0.09 to 3.5 μM). nih.govunica.it For example, EC50 values for seasonal influenza A/H1N1 strains have been measured between 15.07 and 17.05 μM, while pandemic A/H1N1 strains showed slightly higher susceptibility with EC50 values between 11.36 and 15.54 μM. asm.org

The antiviral activity of T-705 extends to other significant RNA virus families. Against pathogenic arenaviruses such as Junin, Pichinde, and Tacaribe viruses, the EC50 values are in the range of 5.1 to 5.7 μM. nih.gov For bunyaviruses like La Crosse, Punta Toro, Rift Valley fever, and sandfly fever viruses, the EC50 values are higher, ranging from 32 to 191 μM. nih.gov In the case of Yellow Fever Virus, a flavivirus, T-705 showed weaker in vitro activity with an EC50 of 335 μM. nih.gov

Comparative Antiviral Potency (EC50) of T-705 Against Various RNA Virus Strains
Virus FamilyVirus StrainEC50 (μM)
OrthomyxoviridaeInfluenza A, B, and C viruses (general range)~0.09 - 3.5
Influenza A/Brisbane/59/2007 (H1N1)17.05
Influenza A/New Jersey/15/2007 (H1N1)15.07
Influenza A/Denmark/528/2009 (pandemic H1N1)11.36
ArenaviridaeJunin virus (Candid #1 strain)5.1 - 5.7
Pichinde virus
Tacaribe virus
BunyaviridaeLa Crosse virus32 - 191
Punta Toro virus
Rift Valley fever virus
Sandfly fever virus
FlaviviridaeYellow Fever Virus335

Molecular Basis of Viral Resistance and Genetic Barrier

Genetic Stability and Resistance Profile of T-705RTP

The genetic barrier to resistance is a critical factor in the long-term viability of an antiviral agent. For T-705RTP, this barrier appears to be notably high, a characteristic linked to its primary mode of action.

Numerous studies have highlighted that developing resistance to favipiravir (B1662787) is a difficult task for viruses. nih.gov In vitro studies involving the passaging of influenza virus for up to 30 generations in the presence of T-705 failed to produce resistant variants. nih.gov This high genetic barrier is thought to be a direct consequence of its mechanism of lethal mutagenesis. researchgate.netnih.govmdpi.com The compound induces a cascade of mutations throughout the viral genome, leading to a general loss of viral fitness and infectivity rather than the selection of a single, advantageous resistance mutation. researchgate.netnih.govnih.gov This is supported by findings that spontaneous favipiravir-resistant mutants have not been observed during the clinical treatment of influenza. mdpi.com The fitness cost associated with resistance mutations is substantial, often requiring secondary, compensatory mutations to restore viral viability, which further increases the barrier to the emergence of resistant strains. pnas.orgresearchgate.net

Consistent with its mechanism of inducing widespread mutations, treatment with T-705 generally does not select for specific resistance mutations in key viral proteins. mdpi.com Investigations into influenza A (H1N1) viruses cultured under T-705 pressure showed no selection of specific mutations in the core proteins of the replication complex, including polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), polymerase acidic protein (PA), and nucleoprotein (NP). researchgate.netnih.govnih.gov Phenotypic assays confirmed that no resistant viral variants were selected during these in vitro evolution experiments. researchgate.netnih.govnih.gov Instead of driving the selection of a resistant genotype, the drug was found to reduce the specific infectivity of the virus by increasing the mutational load, ultimately generating a nonviable viral phenotype. researchgate.netnih.gov

Identification and Characterization of Resistance-Associated Mutations in RdRp

Despite the high genetic barrier, specific resistance-conferring mutations in the viral RNA-dependent RNA polymerase (RdRp) have been identified through forced in vitro evolution studies. These mutations typically arise in highly conserved regions of the polymerase, often at a significant cost to the virus's replicative fitness.

Laboratory studies have successfully generated viral resistance by repeatedly passaging viruses in the presence of favipiravir. These experiments have identified key mutations within the RdRp that reduce susceptibility to the drug.

Influenza Virus : A K229R mutation (a substitution of lysine (B10760008) to arginine at position 229) in the PB1 subunit of the influenza A virus RdRp has been shown to confer resistance to favipiravir. pnas.orgresearchgate.netnih.gov This mutation is located in the highly conserved "F" motif of the polymerase. pnas.orgnih.gov

Chikungunya Virus (CHIKV) : In the alphavirus CHIKV, a K291R mutation in the nsP4 protein, which functions as the RdRp, was identified in all independently selected favipiravir-resistant variants. oup.comnih.gov Reverse-engineering this mutation into an infectious clone confirmed its role in resistance. oup.comnih.gov This specific lysine residue is highly conserved across the polymerases of many positive-sense single-stranded RNA viruses, suggesting its critical role in the broad-spectrum activity of favipiravir. oup.comasm.org

Table 1: Key Resistance-Associated Mutations in Viral RdRp Identified In Vitro

VirusAffected ProteinMutationRdRp MotifKey FindingReference
Influenza A Virus (H1N1)PB1K229RMotif FConfers resistance to favipiravir but impairs polymerase activity. pnas.org, researchgate.net, nih.gov
Chikungunya Virus (CHIKV)nsP4K291RMotif F1Acquired in all selected resistant variants; confirmed to cause resistance. oup.com, nih.gov, asm.org
Influenza A Virus (H1N1)PAP653LN/ACompensatory mutation that restores fitness lost by the K229R mutation. nih.gov, pnas.org, plos.org
Coxsackievirus B3 (CVB3)RdRp (3Dpol)K159RMotif F1Resulted in a nonviable virus, indicating the critical nature of this residue. asm.org
Coxsackievirus B3 (CVB3)RdRp (3Dpol)A239GN/ACompensatory mutation that restored viability to the K159R mutant. asm.org

The K229R mutation in the influenza virus PB1 subunit, while conferring resistance, comes at a significant cost to polymerase activity and viral replication. pnas.orgnih.govplos.org This fitness cost is a major reason why resistance is not easily developed. For the virus to overcome this deficit, a secondary, compensatory mutation is often required. pnas.orgnih.gov In the case of the influenza K229R mutant, a P653L mutation in the PA polymerase subunit has been identified to restore polymerase function and viral growth to near wild-type levels, while maintaining favipiravir resistance. pnas.orgresearchgate.net However, even with this compensatory mutation, the K229R resistance mutation was found to decrease in frequency in ferret models in the absence of drug pressure, suggesting a residual fitness cost in vivo. nih.govplos.org

Similarly, for Chikungunya virus, the resistance-associated K291R mutation was shown to reduce the virus's reproductive efficiency in mosquitoes, leading to slower transmission. nih.govplos.org This fitness cost in the insect vector was observed even though a comparable fitness loss was not seen in mammalian cell cultures. plos.orgplos.org

Table 2: Impact of Favipiravir-Resistance Mutations on Viral Fitness

VirusMutationImpact on Polymerase ActivityImpact on Viral FitnessReference
Influenza A VirusK229R in PB1Reduced activityReduced viral growth and fitness; can be transmitted but is outcompeted by wild-type in vivo without drug pressure. nih.gov, pnas.org, plos.org
Influenza A VirusK229R + P653L in PAActivity restoredFitness cost is compensated, allowing for robust replication and transmission while maintaining resistance. nih.gov, pnas.org, researchgate.net
Chikungunya VirusK291R in nsP4Not specified, but resistance conferredNo significant fitness cost in mammalian cells, but reduced replication and slower transmission in mosquito vectors. nih.gov, plos.org, plos.org
Coxsackievirus B3K159R + A239G in RdRpProcessivity restored by A239GViable but exhibited lower fidelity and was highly attenuated in mice. Surprisingly more susceptible to T-705. asm.org

Mechanisms of Viral Adaptation under Drug Pressure (In Vitro Studies)

In vitro studies forcing viral evolution under drug pressure reveal the pathways viruses can take to adapt to T-705. The primary mechanism of action, lethal mutagenesis, typically prevents adaptation by causing an "error catastrophe." researchgate.netnih.gov In this scenario, T-705RTP incorporation leads to an unsustainable number of deleterious mutations, preventing the selection of a stable resistant population. researchgate.netnih.gov

However, when viruses survive this initial pressure, a stepwise adaptation process can occur. For influenza virus, this involves the initial selection of a resistance mutation like K229R that directly impacts the drug's interaction with the RdRp. pnas.orgresearchgate.net This initial mutant often has impaired fitness. The second step in adaptation is the acquisition of a compensatory mutation, such as P653L, which does not confer resistance itself but restores the enzymatic function of the polymerase, allowing the resistant virus to replicate efficiently. pnas.orgnih.govplos.org

This two-step process—acquiring a resistance mutation at a fitness cost, followed by a compensatory mutation to restore fitness—is a common theme in the development of resistance to polymerase inhibitors and underscores the high barrier that must be overcome for a virus to become resistant to favipiravir. pnas.orgresearchgate.net

Chemical Synthesis and Structural Analogs of T 705rtp Sodium in Research

Synthetic Methodologies for T-705 (Favipiravir) and its Ribonucleoside Forms

The development of effective and scalable synthetic routes for the antiviral agent T-705 (Favipiravir) and its ribonucleoside derivatives has been a significant area of research, driven by the need for pandemic preparedness. Methodologies have evolved from initial complex pathways to more streamlined and environmentally conscious approaches.

Historical and Improved Synthetic Pathways

Subsequent research has focused on developing more efficient and economical synthetic pathways. These improved methodologies often utilize different starting materials and intermediates to enhance yield and scalability. One notable approach starts from the commercially available 3-hydroxypyrazine-2-carboxylic acid, proceeding through amidation, nitration, reduction, and fluorination. nih.gov Another strategy employs the inexpensive and readily available 2-aminopyrazine (B29847) as the starting material. scientificupdate.com A key intermediate in several improved syntheses is 3,6-dichloropyrazine-2-carbonitrile, which can be produced from 3-aminopyrazine-2-carboxylic acid. nih.gov This intermediate can then be converted to Favipiravir (B1662787) through a three-step reaction sequence involving fluorination, hydroxylation, and nitrile hydrolysis, with a reported yield of 43% from the intermediate and a purity greater than 99% without the need for chromatographic purification. nih.gov

The synthesis of the ribonucleoside form of T-705 has been achieved using the Vorbrüggen-coupling method. nih.gov This process involves silylating the T-705 base with hexamethyldisiloxane (B120664) (HMDS), followed by coupling with tetra-O-acetyl-β-D-ribofuranose in the presence of a Lewis acid like tin(IV)tetrachloride, and subsequent deacetylation of the product. nih.gov

Table 1: Comparison of Synthetic Pathways for Favipiravir (T-705)

PathwayStarting MaterialKey FeaturesReported Overall Yield
Historical 3-Aminopyrazine-2-carboxylic acid7 steps, use of expensive palladium catalyst and corrosive fluorinating agent.~0.44%
Improved A 3-Hydroxypyrazine-2-carboxylic acid4 steps, avoids some of the hazardous reagents of the historical route.8%
Improved B 2-AminopyrazineUtilizes a more economical starting material.12-18%
Improved C 3-Aminopyrazine-2-carboxylic acid (via 3,6-dichloropyrazine-2-carbonitrile)Economical and scalable, avoids chromatographic purification.43% (from key intermediate)

"Green Synthesis" Approaches for T-705 Analogs

In line with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, researchers have explored more environmentally friendly synthetic routes for Favipiravir and its analogs. jocpr.com These approaches prioritize the use of eco-friendly solvents, such as water, and aim for shorter reaction times and simpler purification processes. jocpr.comrsc.org

One such "green" method involves a one-pot condensation reaction of arylglyoxals and 2-aminopropanediamide (B132164) in an aqueous alkaline solution under heating to produce structural analogs of Favipiravir. rsc.org This method is notable for its use of water as a solvent and its simple work-up procedure. rsc.org Another eco-friendly and scalable one-step protocol for the synthesis of Favipiravir itself has been reported, which involves the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid. rsc.org This approach significantly simplifies the synthesis by reducing the number of reaction steps from the conventional six or seven to just one, with a reported yield of 50%. rsc.org

The core principles of green chemistry, such as atom economy, the use of renewable feedstocks, and designing for energy efficiency, are increasingly being applied to the synthesis of antiviral compounds to minimize their environmental impact. jocpr.com

Prodrug Strategies for Enhanced Intracellular Delivery of T-705RTP

Favipiravir (T-705) is a prodrug that must be converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705RTP), to exert its antiviral effect. actanaturae.rumedchemexpress.com This bioactivation involves a phosphoribosylation step followed by two phosphorylation steps catalyzed by cellular kinases. actanaturae.runih.gov However, these enzymatic conversions can be inefficient, limiting the intracellular concentration of the active T-705RTP. nih.govnih.gov To overcome this limitation, various prodrug strategies have been developed to deliver the phosphorylated forms of T-705 directly into cells, thereby bypassing the inefficient enzymatic steps. nih.gov

Nucleoside Monophosphate Prodrugs (e.g., cycloSal Concept)

The cycloSal (cyclic saligenyl) concept is a prodrug approach designed to deliver nucleoside monophosphates into cells. nih.govuni-hamburg.de In this strategy, the negatively charged phosphate (B84403) group is masked by a lipophilic cycloSal moiety, which allows the molecule to passively diffuse across the cell membrane. uni-hamburg.de Once inside the cell, the cycloSal group is cleaved, releasing the nucleoside monophosphate. nih.gov This approach has been applied to T-705 analogs to bypass the initial and often rate-limiting phosphoribosylation step. nih.gov

Nucleoside Diphosphate (B83284) Prodrugs (e.g., DiPPro Concept)

The DiPPro (Diphosphate Prodrug) concept is an extension of prodrug technology aimed at delivering nucleoside diphosphates intracellularly. nih.govnih.gov This is particularly relevant for nucleoside analogs where the second phosphorylation step (from monophosphate to diphosphate) is a metabolic bottleneck. nih.gov The DiPPro approach utilizes bioreversible masking groups to protect the diphosphate moiety, enhancing its lipophilicity and cell permeability. nih.gov Studies on T-705 ribonucleoside analogues have shown that diphosphate prodrugs are potent inhibitors of influenza virus replication, achieving a 5- to 10-fold higher antiviral activity compared to T-705 itself. nih.gov

Nucleoside Triphosphate Prodrugs (e.g., TriPPPro Concept)

The TriPPPro (Triphosphate Prodrug) concept represents a further advancement, designed to deliver the fully active nucleoside triphosphate form directly into cells. nih.govuni-hamburg.de This strategy bypasses all three enzymatic phosphorylation steps required for the activation of the parent nucleobase. nih.govnih.gov By masking the triphosphate group with lipophilic, bioreversible moieties, the TriPPPro-derivatives can cross the cell membrane. uni-hamburg.deresearchgate.net Once inside the cell, enzymatic cleavage releases the active nucleoside triphosphate, T-705RTP, at its site of action. uni-hamburg.deresearchgate.net This approach holds the potential to significantly increase the intracellular concentration of the active antiviral agent and enhance its therapeutic efficacy. nih.gov

Table 2: Prodrug Strategies for T-705 Phosphorylated Forms

Prodrug ConceptTarget Metabolite DeliveredBypassed Enzymatic Step(s)Key Advantage
cycloSal Nucleoside Monophosphate (NMP)PhosphoribosylationOvercomes the initial activation barrier.
DiPPro Nucleoside Diphosphate (NDP)Phosphoribosylation and first phosphorylationBypasses potential bottlenecks in the first two activation steps.
TriPPPro Nucleoside Triphosphate (NTP)Phosphoribosylation and both phosphorylation stepsDelivers the fully active form of the drug directly into the cell.

Pharmacokinetic and Biodistribution Studies of T 705rtp Sodium in Animal Models

In Vivo T-705RTP Production and Accumulation in Organ Tissues (Non-human)

Studies in animal models have been instrumental in characterizing the in vivo behavior of T-705RTP.

Time-Course of T-705RTP Levels in Specific Organs (e.g., Lung, Liver, Kidney, Brain, Spleen)

The distribution and concentration of T-705RTP in different organs are critical for its antiviral activity, especially in tissues that are primary sites of viral replication.

In a study involving mice, the levels of T-705RTP were measured in various tissues. The highest concentrations were found in the muscle, followed by the liver and kidney. researchgate.net Specifically, the levels were 0.5 pmoles/mg in muscle, 0.1 pmoles/mg in liver, and 0.05 pmoles/mg in kidney. researchgate.net

Research in hamsters infected with Pichinde virus (PICV), a model for arenaviral hemorrhagic fever, showed that the parent drug, favipiravir (B1662787), and its inactive metabolite M1 have distinct pharmacokinetic profiles in different tissues. nih.gov While this study did not directly measure T-705RTP, the distribution of the parent compound provides insights into potential sites of T-705RTP formation. For instance, in the lung tissue of infected hamsters, favipiravir reached peak concentrations faster than in uninfected animals. nih.gov In the spleen, another important organ in viral infections, favipiravir reached similar peak concentrations in both infected and uninfected hamsters. nih.govnih.gov The brain also showed comparable peak concentrations of favipiravir in both groups. nih.gov

A study on experimental hepatopulmonary syndrome in rats, which involves monocyte accumulation in the lungs and liver, provides a relevant context for understanding tissue-specific dynamics, although it doesn't directly measure T-705RTP. nih.gov This study demonstrated increased monocyte levels in the lung and liver, which could be sites for T-705RTP production during a viral infection. nih.gov

Table 1: T-705RTP Levels in Mouse Tissues
TissueT-705RTP Concentration (pmoles/mg)Reference
Muscle0.5 researchgate.net
Liver0.1 researchgate.net
Kidney0.05 researchgate.net

Concentration-Dependent Accumulation in Cellular Models

In vitro studies using cellular models have demonstrated that the intracellular formation of T-705RTP is dependent on the extracellular concentration of the parent drug, favipiravir.

In Madin-Darby canine kidney (MDCK) cells, exposure to increasing concentrations of favipiravir (from 1 to 1000 µM) for 24 hours resulted in a linear increase in intracellular T-705RTP levels, ranging from approximately 3 to 320 pmol/10^6 cells. nih.govresearchgate.net The accumulation of T-705RTP approached its maximum level by 9 hours of exposure. researchgate.net After the removal of favipiravir from the medium, the intracellular T-705RTP levels declined, with a calculated half-life of 5.6 ± 0.6 hours. researchgate.net

Table 2: Concentration-Dependent Accumulation of T-705RTP in MDCK Cells
Extracellular Favipiravir Concentration (µM)Intracellular T-705RTP (pmol/10^6 cells) after 24hReference
1~3 nih.govresearchgate.net
1000~320 nih.govresearchgate.net

Methodologies for Pharmacokinetic Analysis in Animal Studies

Accurate quantification of T-705RTP in biological samples is essential for pharmacokinetic studies.

HPLC-UV and LC-MS/MS Methods for Quantifying T-705RTP in Biological Samples

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical methods used to measure T-705RTP concentrations.

A strong anion exchange HPLC method with UV detection has been successfully used to quantify T-705RTP in MDCK cell lysates. nih.govresearchgate.net More recently, a novel and sensitive LC-MS/MS method has been developed and validated for the determination of T-705RTP in human peripheral blood mononuclear cells, which can be adapted for animal studies. researchgate.netlstmed.ac.uknih.gov This method involves isolating the cells, lysing them, and then using solid-phase extraction to clean up the sample before analysis. lstmed.ac.uknih.gov The method was validated over a range of 24 to 2280 pmol/sample. lstmed.ac.uknih.gov

Comparative Pharmacokinetics in Various Animal Models (e.g., Mice, Hamsters, Dogs)

The pharmacokinetic properties of favipiravir and, by extension, the formation of T-705RTP, can vary significantly between different animal species.

Studies have shown that mice tend to have a slower clearance of favipiravir compared to humans and non-human primates, which could lead to different T-705RTP profiles. mdpi.com In hamsters, infection with PICV was found to alter the pharmacokinetics of favipiravir, leading to reduced plasma concentrations of the parent drug and higher levels of its inactive M1 metabolite. nih.gov This suggests that the disease state can impact the amount of favipiravir available for conversion to the active T-705RTP form.

Pharmacokinetic studies in cynomolgus macaques have also been conducted to understand the complex behavior of favipiravir. asm.org While these studies primarily focused on the parent drug, they provide valuable data for modeling and predicting intracellular T-705RTP concentrations. asm.orgmedrxiv.org

Comparative Research of T 705rtp Sodium with Other Antivirals

Comparison with Ribavirin (B1680618)

T-705 (Favipiravir) and Ribavirin are both purine (B94841) nucleoside analogs that interfere with viral replication, but they achieve this through distinct primary mechanisms. nih.govnih.gov

Similarities and Distinctions in Mechanism of Action

Both T-705 and Ribavirin are prodrugs, meaning they are converted into their active triphosphate forms within the host cell. plos.orgjst.go.jp The active form of T-705 is T-705 ribofuranosyl 5'-triphosphate (T-705RTP), and for Ribavirin, it is ribavirin triphosphate (RTP). plos.orgplos.org Both T-705RTP and RTP act as substrates for viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. jst.go.jpoatext.com

The primary distinction lies in their principal targets. T-705RTP directly and potently inhibits the viral polymerase. nih.govnih.gov It is recognized by the viral RdRp as a purine nucleotide and is incorporated into the nascent viral RNA strand. plos.orgnih.gov This incorporation can lead to non-viable virus particles. nih.govasm.org Specifically, T-705RTP acts as a competitive inhibitor with respect to GTP and ATP. nih.govpharmgkb.org

In contrast, the main antiviral effect of Ribavirin against many viruses, including influenza, is attributed to its monophosphate form (RMP) inhibiting the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.govpharmgkb.org This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which indirectly hampers viral RNA synthesis and protein production. nih.govnih.gov While RTP can also be incorporated into the viral genome by RdRp, its direct inhibitory effect on the polymerase is considered weak compared to T-705RTP. nih.govasm.org

FeatureT-705RTP (Favipiravir)Ribavirin
Primary Active FormT-705 Ribofuranosyl 5'-triphosphate (T-705RTP) plos.orgplos.orgRibavirin Monophosphate (RMP) and Triphosphate (RTP) jst.go.jp
Primary MechanismDirect inhibition of viral RNA-dependent RNA polymerase (RdRp) nih.govnih.govInhibition of cellular inosine monophosphate dehydrogenase (IMPDH) by RMP nih.govnih.gov
Effect on Viral PolymerasePotent, GTP-competitive inhibitor nih.govpharmgkb.orgWeak direct inhibition by RTP at high concentrations nih.govasm.org
Nature of ActionActs as a purine pseudo-base, incorporated into viral RNA nih.govplos.orgActs as a purine pseudo-base, incorporated into viral RNA nih.govnatap.org

Differences in Effects on Cellular Nucleotide Pools

A significant point of divergence between T-705 and Ribavirin is their impact on the host cell's nucleotide pools. Ribavirin, through the inhibition of IMPDH by its monophosphate form, causes a rapid and significant depletion of intracellular GTP. nih.govnih.gov This GTP depletion is a cornerstone of its antiviral activity. nih.gov For instance, at a concentration of 100 µM, ribavirin can reduce the GTP pool by as much as 81%. nih.gov

Conversely, T-705 has a much less pronounced effect on cellular nucleotide pools. nih.gov Its monophosphate form, T-705RMP, is a significantly weaker inhibitor of IMPDH compared to ribavirin monophosphate. pharmgkb.org Studies have shown that ribavirin is approximately 100-fold more potent than T-705 at depleting GTP levels. oup.com T-705 does not cause a substantial imbalance in the nucleotide pools, which contributes to its lower cytotoxicity compared to ribavirin. nih.govpharmgkb.org

CompoundEffect on Cellular GTP PoolsIMPDH Inhibition
T-705 (Favipiravir)Minimal effect at therapeutic concentrations. nih.gov A 600 µM concentration reduced GTP by 67%. nih.govWeak inhibitor. T-705RMP is about 150-fold weaker than RMP. pharmgkb.org
RibavirinCauses rapid and profound GTP depletion. nih.govnih.gov A 100 µM concentration reduced GTP by 81%. nih.govPotent inhibitor via its monophosphate form (RMP). nih.govnih.gov

Comparative Mutagenic Effects on Viral Genomes

Both T-705 and Ribavirin can induce mutations in the genomes of RNA viruses, a phenomenon known as lethal mutagenesis. mdpi.com This occurs when the active triphosphate forms are incorporated into the elongating viral RNA, leading to errors in the genetic code and ultimately producing non-viable viral progeny. mdpi.complos.org

However, research indicates that T-705 is a more potent mutagen for certain viruses, like influenza virus, than Ribavirin. nih.govnih.gov Studies have shown that T-705 can induce a two-fold higher mutagenic effect than ribavirin. nih.govnih.gov The types of mutations induced by both compounds are primarily G-to-A and C-to-U transitions. nih.govplos.org The higher mutagenic potential of T-705 is thought to be a key component of its antiviral efficacy. mdpi.com In contrast, the mutagenic effect of ribavirin is considered to be more variable. nih.gov

FeatureT-705 (Favipiravir)Ribavirin
Mutagenic PotentialPotent mutagen, approximately 2-fold higher than Ribavirin for influenza virus. nih.govnih.govInduces mutagenesis, but the effect is generally less pronounced and more variable than T-705. nih.govmdpi.com
Predominant MutationsG→A and C→U transitions. nih.govplos.orgG→A and C→U transitions. nih.govplos.org

Synergistic Antiviral Strategies in Research

The distinct mechanisms of action of different antiviral compounds open the door for combination therapies, which can offer enhanced efficacy and a higher barrier to the development of drug resistance.

Exploration of Combination Therapies with Other Antiviral Compound Classes (e.g., Neuraminidase Inhibitors)

Research has actively explored the combination of T-705 with neuraminidase inhibitors (NAIs), such as oseltamivir (B103847), for the treatment of influenza. medscape.comasm.org NAIs work by blocking the release of new virus particles from infected cells, a different stage of the viral life cycle than the RNA replication targeted by T-705. medscape.com

The rationale for this synergy is that targeting two different and essential viral processes simultaneously makes it much more difficult for the virus to replicate effectively. medlive.cn

Advanced Research Methodologies and Computational Approaches for T 705rtp

In Vitro Enzymatic Assays for Polymerase Inhibition Kinetics

In vitro enzymatic assays are fundamental in characterizing the inhibitory effects of T-705RTP on viral RNA polymerase. These assays typically measure the incorporation of radiolabeled nucleotides into a nascent RNA strand, allowing for the determination of key kinetic parameters.

Enzyme kinetic analyses using Lineweaver-Burk plots have demonstrated that T-705RTP acts as a competitive inhibitor with respect to ATP and GTP, indicating that it is recognized as a purine (B94841) nucleotide analog by the influenza virus RdRp. nih.govnih.gov In contrast, its inhibition is noncompetitive with respect to UTP and of a mixed-type with respect to CTP. nih.govnih.gov This suggests that T-705RTP competes with purine nucleosides for binding to the RdRp active site. drugbank.com

Biochemical assays have been developed to measure the kinetics of nucleotide incorporation by the influenza A virus polymerase in its elongation mode. plos.org These studies have shown that T-705RTP is an efficient substrate for the polymerase, being recognized as both a guanosine (B1672433) and an adenosine (B11128) analog. plos.orgresearchgate.netresearchgate.net The discrimination of T-705RTP by the polymerase is relatively low compared to natural nucleotides, highlighting its efficiency as a substrate. plos.orgresearchgate.net For instance, compared to natural GTP and ATP, the discrimination of T-705RTP was found to be about 19- and 30-fold, respectively. plos.orgresearchgate.netresearchgate.net

Table 1: Enzyme Kinetic Data for T-705RTP Inhibition of Influenza Virus RdRp
Natural NucleotideInhibition TypeFinding
ATPCompetitiveT-705RTP is recognized as a purine analog. nih.govnih.gov
GTPCompetitiveT-705RTP is recognized as a purine analog. nih.govnih.gov
UTPNoncompetitive-
CTPMixed-type-

Primer Extension Analysis and RNA Synthesis Monitoring

Primer extension analysis is a powerful technique used to investigate the precise mechanism by which T-705RTP affects viral RNA synthesis. This method allows researchers to visualize the elongation of a primer and identify points of termination or pausing.

Studies using this technique have revealed that a single molecule of T-705RTP can be incorporated into the nascent viral RNA strand. nih.govnih.gov This incorporation event subsequently inhibits the addition of the next nucleotide, effectively halting further strand extension. nih.govnih.gov This is a key aspect of its mechanism, as it acts as a chain terminator despite possessing a 3'-OH group, which is typically required for the formation of a phosphodiester bond. nih.govnih.gov

Further research has shown that while the incorporation of a single T-705 ribonucleotide monophosphate (T-705 RMP) can slow down RNA synthesis, it may not completely block it. plos.orgjst.go.jp However, the incorporation of two consecutive T-705 RMP molecules has been demonstrated to completely prevent further primer extension, leading to non-immediate chain termination. plos.orgresearchgate.netjst.go.jp

Table 2: Findings from Primer Extension Analysis of T-705RTP
ObservationConsequenceReference
Single molecule incorporation of T-705RTP.Inhibits subsequent nucleotide incorporation and strand extension. nih.govnih.gov
Two consecutive incorporations of T-705 RMP.Completely blocks further primer extension. plos.orgresearchgate.netjst.go.jp

High-Throughput Screening and Phenotypic Assays in Cell Culture

High-throughput screening (HTS) and various phenotypic assays in cell culture systems are essential for evaluating the antiviral activity of compounds like T-705 (the prodrug of T-705RTP). These methods allow for the rapid assessment of a compound's efficacy in a cellular context.

The discovery of T-705 itself originated from the screening of a chemical library for antiviral activity against the influenza virus. jst.go.jpnih.govnih.gov Phenotypic assays, such as plaque reduction assays, have been used to determine the inhibitory concentration of T-705 against various influenza virus strains, including those resistant to other antiviral drugs. researchgate.net Cell viability assays are also employed to confirm that the observed antiviral effect is not due to cytotoxicity. h1.conih.gov

In these cell-based assays, T-705 treatment has been shown to lead to a significant decrease in infectious virus titers. h1.conih.gov Interestingly, at lower concentrations, T-705 can induce the formation of noninfectious viral particles. asm.org This is determined by comparing the reduction in infectious virus yield with the levels of viral RNA, where a discrepancy indicates the production of non-viable virions. nih.govasm.org

Sequence Analysis and Deep Sequencing for Mutation Detection

A critical aspect of T-705RTP's mechanism of action is the induction of lethal mutagenesis in viral populations. Sequence analysis, particularly next-generation or deep sequencing, provides the high resolution needed to detect and quantify these mutations.

These advanced sequencing techniques have demonstrated that T-705 treatment leads to an increased mutation frequency in the viral genome. researchgate.netnih.gov Specifically, an enrichment of G-to-A and C-to-T transition mutations has been observed in influenza viruses. researchgate.netnih.govh1.co This mutation bias suggests that T-705RTP acts as both a guanine (B1146940) and an adenine (B156593) analog during viral RNA replication. biorxiv.orgresearchgate.netukhsa.gov.uk The accumulation of these mutations ultimately results in a non-viable viral phenotype, a phenomenon known as lethal mutagenesis. researchgate.netnih.gov

Deep sequencing has allowed for a more precise determination of the mutation bias compared to traditional Sanger sequencing. biorxiv.orgasm.org This methodology can be used to confirm the on-target effect of the drug in a clinical setting by identifying its characteristic mutation signature. biorxiv.orgasm.org

Table 3: Mutation Bias Induced by T-705 as Detected by Sequence Analysis
Mutation TypeInferred MechanismReference
G-to-A transitionsT-705RTP acts as a guanine analog. researchgate.netnih.govh1.co
C-to-T (or C-to-U) transitionsT-705RTP acts as an adenine analog. researchgate.netnih.govh1.co

Computational Modeling and Molecular Docking Studies of T-705RTP Interactions with RdRp

Computational approaches, including molecular docking and quantum chemical modeling, provide valuable insights into the molecular interactions between T-705RTP and the viral RdRp. These in silico studies complement experimental data by predicting binding affinities and interaction modes.

Molecular docking studies have been used to investigate the binding of T-705RTP to the RdRp of various RNA viruses. nih.govnih.govijirt.org These studies have shown that the active form of favipiravir (B1662787), F-RTP, can bind to the active sites of the RdRp of several viruses, including human metapneumovirus, respiratory syncytial virus, mumps virus, and measles virus. nih.govmdpi.com In many cases, an aspartic acid residue within the RdRp active site is crucial for this interaction. nih.govmdpi.com

For influenza virus, some in silico models suggest that F-RTP may not bind directly to the active site but rather to a nearby location, potentially inhibiting the passage of the replicated RNA. scienceopen.com In the context of SARS-CoV-2, docking studies have indicated a moderate binding affinity of favipiravir to the RdRp. ijirt.org These computational methods are also being used to screen for favipiravir analogues with potentially improved binding efficiency and reduced toxicity. nih.gov

Development of Novel Analytical Methods for Metabolite Quantification

The development of sensitive and accurate analytical methods is crucial for quantifying T-705 and its metabolites, including T-705RTP, in biological samples. This is essential for pharmacokinetic and pharmacodynamic studies.

Various analytical techniques have been employed for this purpose, with chromatography-based methods being particularly prominent. nih.gov High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or spectrofluorimetric detection has been developed for the quantification of favipiravir in pharmaceutical formulations and biological fluids. jcdronline.orgbiotech-asia.org Spectrophotometric methods have also been established for the determination of favipiravir in human plasma. nih.gov

For the quantification of the intracellular active metabolite, FAVI-RTP, HPLC with UV detection has been utilized in cell lysates. oup.com These analytical methods are critical for establishing the relationship between drug exposure and antiviral efficacy, and for optimizing dosing regimens.

Future Research on T-705RTP (Sodium): Unexplored Avenues and Next-Generation Approaches

The landscape of antiviral research is in a constant state of evolution, driven by the dual challenges of emerging viral pathogens and the development of drug resistance. Within this dynamic field, T-705RTP (sodium), the active metabolite of the broad-spectrum antiviral agent favipiravir, continues to be a subject of intense scientific scrutiny. While significant strides have been made in understanding its mechanism of action and preclinical efficacy, a number of critical questions remain unanswered, paving the way for future investigations that promise to refine and expand its therapeutic potential. This article explores the future directions and unexplored avenues in T-705RTP (sodium) research, focusing on the elucidation of its nuanced molecular interactions, the rational design of more potent and selective analogs, its potential against emerging viral threats, deeper dives into its role in viral error catastrophe, the integration of multi-omics data for a holistic understanding of its biological effects, and the methodological advancements that will propel the study of nucleotide analogs forward.

Q & A

Q. What is the primary mechanism of action of T-705RTP against RNA viruses?

T-705RTP, the active triphosphate metabolite of favipiravir, inhibits viral RNA-dependent RNA polymerase (RdRp) by acting as a purine nucleotide analog. It competes with ATP and GTP during RNA synthesis, leading to competitive inhibition of nucleotide incorporation and premature chain termination. This mechanism is supported by enzyme kinetic studies using Lineweaver-Burk plots, which show competitive inhibition patterns for ATP and GTP . Notably, T-705RTP does not significantly affect host DNA or RNA synthesis, ensuring selective antiviral activity .

Q. How is T-705 metabolized to its active form, T-705RTP, in host cells?

T-705 undergoes intracellular phosphorylation via host enzymes:

  • Step 1 : Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts T-705 into T-705RMP (monophosphate) via phosphoribosylation.
  • Steps 2–3 : Cellular kinases phosphorylate T-705RMP to T-705RTP (triphosphate). This metabolic pathway bypasses rate-limiting nucleoside kinases, enhancing efficiency. Unlike ribavirin, T-705RMP weakly inhibits inosine monophosphate dehydrogenase (IMPDH), reducing cytotoxicity .

Q. What experimental methods are used to assess T-705RTP’s inhibition of viral RdRp?

Key methodologies include:

  • Radiolabeled templates : Use of 32P-labeled RNA/DNA templates (e.g., Cap1-pGEM-mRNA) to track RNA elongation in the presence of natural nucleotides (ATP, GTP, CTP) and T-705RTP .
  • Electrophoresis : Polyacrylamide gel electrophoresis (PAGE) to analyze primer extension products and quantify inhibition .
  • Dose-response assays : Measuring IC₅₀ values under varying GTP/ATP concentrations to confirm competitive inhibition .

Q. How does T-705RTP’s base-pairing behavior influence its antiviral activity?

Computational and biochemical studies reveal that T-705RTP forms hydrogen bonds with cytidine and uridine via its tautomeric states. This "ambiguous" base pairing disrupts RNA elongation by misincorporation or steric hindrance. The ketone tautomer of T-705RTP (lacking an enol form) preferentially mimics purines, but structural flexibility allows mismatches with pyrimidines, contributing to mutagenesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in T-705RTP’s proposed role as a cytidine vs. purine analog?

Discrepancies arise from:

  • Theoretical models : DFT calculations suggest T-705RTP’s frontier orbitals resemble cytidine triphosphate (CTP), implying pyrimidine-like behavior .
  • Experimental data : Enzyme kinetics and primer extension assays demonstrate competitive inhibition with ATP/GTP, supporting purine mimicry . Resolution : Integrate structural dynamics (e.g., ribose conformation) and RdRp binding pocket flexibility. Use cryo-EM to visualize T-705RTP’s positioning during initiation vs. elongation phases .

Q. What experimental conditions optimize T-705RTP’s inhibitory potency in RdRp assays?

  • Nucleotide competition : Use GTP concentrations ≤100 µM to maximize T-705RTP’s competitive advantage .
  • Template design : Employ primers with purine-rich regions to mimic viral RNA elongation hotspots .
  • Pre-incubation : Pre-mix RdRp with T-705RTP before adding nucleotides to assess time-dependent inhibition .

Q. How does T-705RTP’s inhibition kinetics differ between influenza and norovirus RdRp?

  • Influenza RdRp : T-705RTP competes with ATP/GTP during both initiation and elongation, with single incorporations causing chain termination despite retaining 3′-OH .
  • Norovirus RdRp : T-705RTP competes primarily with ATP/GTP at initiation but acts as a delayed chain terminator during elongation, similar to 2′-C-methyl-cytidine . Methodological note : Use chimeric RdRp constructs to isolate structural determinants of inhibition .

Q. What in vivo models validate T-705RTP’s efficacy without inducing host toxicity?

  • Mouse models : Administer T-705 orally (100 mg/kg/day) post-infection; measure lung viral titers via plaque assays and cytokine profiles (e.g., IL-6, TNF-α) .
  • Cytotoxicity assays : Compare IMPDH inhibition by T-705RMP (IC₅₀ >150 µM) vs. ribavirin monophosphate (IC₅₀ ~1 µM) in human cell lines .

Q. How does T-705RTP’s mutagenic activity contribute to viral error catastrophe?

Incorporation of T-705RTP into nascent RNA increases transition mutations (G→A, C→U), overwhelming viral proofreading. Quantify mutation rates using deep sequencing of viral RNA post-treatment. Note that SARS-CoV-2’s low cytosine content exacerbates lethal mutagenesis .

Methodological Considerations Table

Research Objective Recommended Methods Key References
RdRp inhibition kineticsLineweaver-Burk plots, competitive/non-competitive inhibition assays
Base-pairing analysisDFT calculations, molecular docking, PAGE with mismatched templates
In vivo efficacy & toxicityMurine infection models, IMPDH activity assays, cytokine profiling
Mutagenesis quantificationNext-gen sequencing of viral RNA, error rate analysis

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